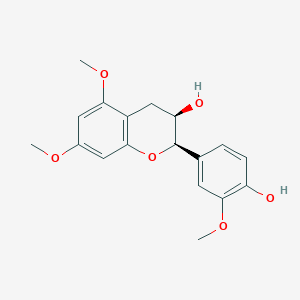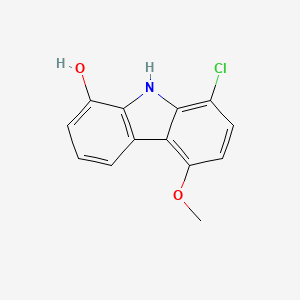
Quorum Sensing-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quorum Sensing-IN-4 is a compound that plays a significant role in the field of microbiology, particularly in the study of quorum sensing Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to regulate gene expression in response to changes in cell population densityThis compound is an inhibitor of this process, making it a valuable tool in the study of bacterial behavior and the development of antimicrobial strategies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-4 typically involves a series of organic reactions. One common method includes the use of microwave-assisted synthesis, which has been found to be efficient for producing high-purity compounds. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The process may also include steps like hydrogenation and purification through column chromatography .
Industrial Production Methods: For industrial-scale production, continuous-flow conditions are preferred. This method allows for the production of larger quantities of this compound while maintaining high purity. The overall yield might be slightly reduced compared to microwave-assisted synthesis, but the scalability makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Quorum Sensing-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Quorum Sensing-IN-4 has a wide range of applications in scientific research:
Mécanisme D'action
Quorum Sensing-IN-4 exerts its effects by inhibiting the quorum sensing process. It does this by interfering with the signaling molecules (autoinducers) that bacteria use to communicate. When the concentration of these signaling molecules reaches a certain threshold, they bind to specific receptors on bacterial cells, triggering changes in gene expression. This compound disrupts this binding process, preventing the bacteria from coordinating their behavior .
Comparaison Avec Des Composés Similaires
Quorum Sensing-IN-4 is unique in its ability to inhibit quorum sensing without killing the bacteria, which helps in reducing the selective pressure for the development of resistance. Similar compounds include:
Halogenated furanones: These compounds also inhibit quorum sensing but may have broader antimicrobial effects.
Aryl-homoserine lactones: These are natural quorum sensing molecules that can be used to study the process but do not inhibit it.
Curcumin derivatives: These compounds mimic the structure of natural autoinducers and can inhibit quorum sensing in a similar manner.
Propriétés
Formule moléculaire |
C13H10ClNO2 |
|---|---|
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
8-chloro-5-methoxy-9H-carbazol-1-ol |
InChI |
InChI=1S/C13H10ClNO2/c1-17-10-6-5-8(14)13-11(10)7-3-2-4-9(16)12(7)15-13/h2-6,15-16H,1H3 |
Clé InChI |
ZZRFTHVFBIDVAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C3=C(C(=CC=C3)O)NC2=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


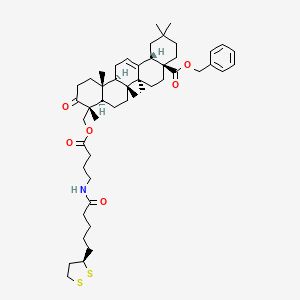
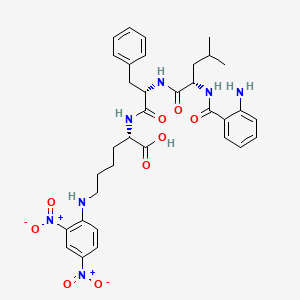
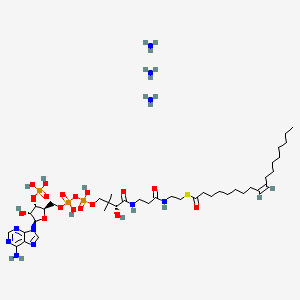
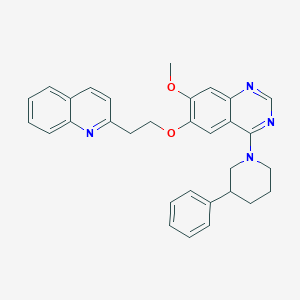
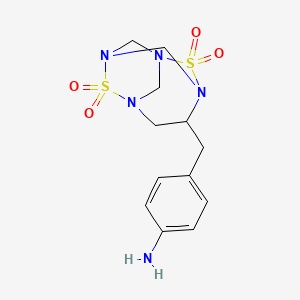
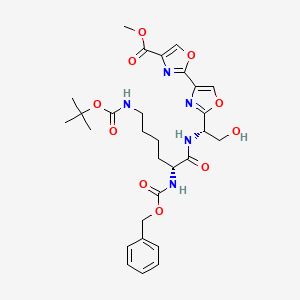
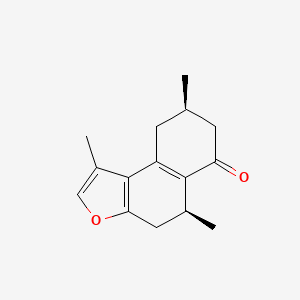
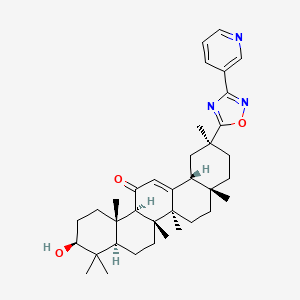
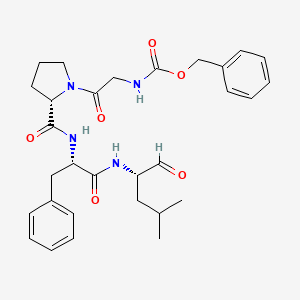
![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
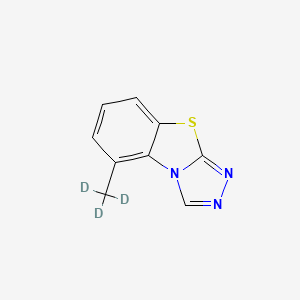

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
